4-(1-氨基丙-2-基)苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

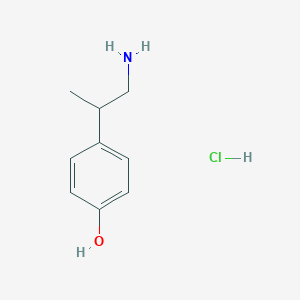

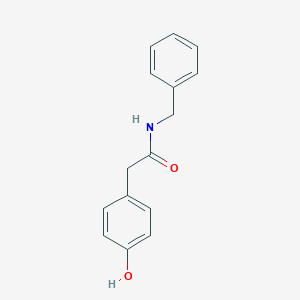

“4-(1-Aminopropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H . This indicates that the compound has a molecular formula of C9H14ClNO .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学研究应用

4-(1-氨基丙-2-基)苯酚盐酸盐:综合分析

中枢神经系统研究: 该化合物已用于研究中枢神经系统。已知它会产生与其他苯丙胺类似的效果,例如增加运动活性、体温过高和多巴胺释放,使其成为了解兴奋剂化合物药效动力学的宝贵工具。

药物测试: 它还被用作药物测试中的高质量对照品。这可确保药理学研究中的准确结果,特别是在药物开发和质量控制中 .

神经递质研究: 由于其结构与神经递质相似,它成为神经递质研究中的重要工具,帮助研究人员了解这些关键大脑化学物质的合成、释放和再摄取。

药物开发: 该化合物的特性使其成为药物开发研究的候选者,特别是在针对神经系统疾病的新型治疗剂的创造中。

分析化学: 在分析化学中,该化合物可作为校准标准或化学分析中的试剂,因为它具有纯度和稳定性。

分子生物学: 在分子生物学中,它可用于蛋白质相互作用研究或作为高通量筛选的化学文库的一部分。

毒理学: 毒理学研究也可以使用该化合物来评估其安全性概况和各种剂量下的潜在毒性作用。

化学合成: 最后,它可以用作有机合成中的中间体,帮助生产更复杂的分子,用于各种科学应用。

上面提到的每种应用都利用了 4-(1-氨基丙-2-基)苯酚盐酸盐的独特化学性质,证明了其在跨多个领域的科学研究中的多功能性。

BenchChem Biosynth

作用机制

4-(1-Aminopropan-2-yl)phenol hydrochloride acts as an inhibitor of neuronal sodium channels, blocking the flow of sodium ions through the cell membrane. This action prevents the propagation of action potentials and thus reduces the excitability of neurons. 4-(1-Aminopropan-2-yl)phenol hydrochloride also decreases the release of neurotransmitters, leading to a decrease in neuronal activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(1-Aminopropan-2-yl)phenol hydrochloride are largely dependent on the concentration and duration of exposure. At low concentrations, 4-(1-Aminopropan-2-yl)phenol hydrochloride can have a stimulatory effect on the nervous system, while at higher concentrations it can have a depressant effect. 4-(1-Aminopropan-2-yl)phenol hydrochloride has also been shown to have anti-inflammatory and analgesic effects in some laboratory studies.

Advantages and Limitations for Laboratory Experiments

The primary advantage of 4-(1-Aminopropan-2-yl)phenol hydrochloride is its ability to inhibit neuronal sodium channels, making it useful in the study of neurological disorders. Additionally, 4-(1-Aminopropan-2-yl)phenol hydrochloride is relatively non-toxic, making it safe for use in laboratory experiments. However, 4-(1-Aminopropan-2-yl)phenol hydrochloride is not suitable for use in clinical trials due to its short half-life and limited bioavailability.

未来方向

There are several potential future directions for research involving 4-(1-Aminopropan-2-yl)phenol hydrochloride. These include further studies of its effects on neurological disorders, such as epilepsy and multiple sclerosis; further studies of its effects on cardiovascular diseases; and further studies of its effects on inflammation and pain. Additionally, further research could be conducted on the development of new synthetic methods for the production of 4-(1-Aminopropan-2-yl)phenol hydrochloride, as well as new methods for its delivery and administration. Finally, further research could be conducted on the development of new therapeutic uses for 4-(1-Aminopropan-2-yl)phenol hydrochloride, such as the treatment of neurological disorders, cardiovascular diseases, and inflammation.

合成方法

4-(1-Aminopropan-2-yl)phenol hydrochloride is synthesized by the reaction of 4-aminophenol with propionic anhydride in the presence of pyridine. The reaction is carried out at room temperature and yields 4-(1-Aminopropan-2-yl)phenol hydrochloride as a white crystalline solid. The reaction can be further optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-(1-aminopropan-2-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZSGASODZXHEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388643 |

Source

|

| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13238-99-8 |

Source

|

| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)